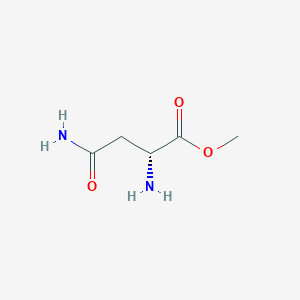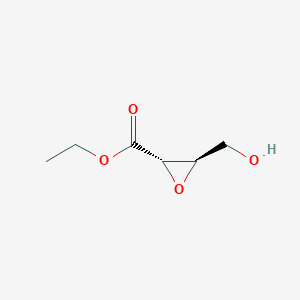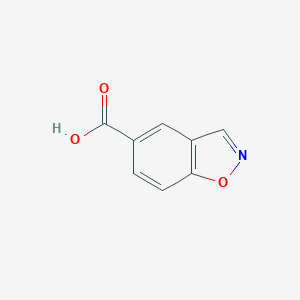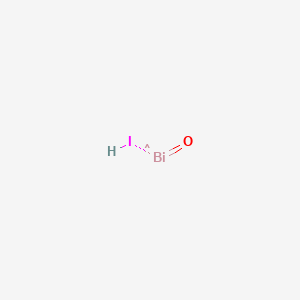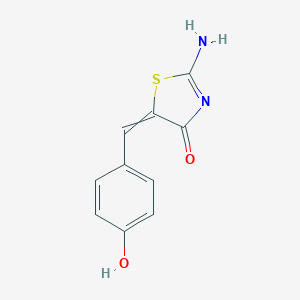
Mirin
Übersicht
Beschreibung
Mirin is a type of Japanese rice wine that is used in cooking to enhance the flavor of food. It is made from fermented rice and is known for its sweet and savory taste. This compound is a staple ingredient in Japanese cuisine and is used in a variety of dishes, from fish to vegetables. It is also used as a condiment to add flavor to dishes. This compound has a long history in Japan, being used as a cooking ingredient for centuries.
Wissenschaftliche Forschungsanwendungen
Mirin: Identifying MicroRNA Regulatory Modules
This compound is a web-based application designed for identifying functional modules within protein-protein interaction networks that are regulated by microRNAs (miRNAs) under specific biological conditions, such as cancers. By integrating miRNA regulations with protein-protein interactions between target genes and mRNA and miRNA expression profiles, this compound facilitates the uncovering of oncomirs (oncogenic miRNAs) and their regulatory networks in various cancers, including gastric and breast cancer (Yang et al., 2014).
MicroRNAs in Cardiovascular Disease
Research on microRNAs (miRNAs) has illuminated their role as post-transcriptional regulators of gene expression, implicating them in the pathogenesis of cardiovascular diseases. This includes their potential as therapeutic targets for cardiac and vascular disease and as novel biomarkers for these conditions. Advances in miRNA biology and research methodology highlight the importance of miRNAs in cardiovascular health, suggesting that miRNA therapies, already under clinical evaluation, could offer new avenues for treatment (Barwari, Joshi, & Mayr, 2016).
Identifying Circulating MicroRNAs as Biomarkers
Circulating miRNAs in plasma and serum have high potential to be used as biomarkers for diagnosing or providing accurate prognosis in patients with cardiovascular diseases, such as atherosclerosis, coronary artery disease, and acute coronary syndrome. This research identifies specific miRNAs, including miR-133a/b, miR-208a/b, and miR-499, as significant markers across different stages of cardiovascular disease progression, highlighting their regulatory roles in various physiological processes (Navickas et al., 2016).
Contribution of Bioinformatics in MicroRNA-based Cancer Therapeutics
The discovery of deregulated miRNAs in cancer cells has spurred research into their use as potential biomarkers for early detection and as therapeutic agents for cancer treatment. Computational approaches to predict miRNAs and their targets are advancing, underscoring the role of bioinformatics in understanding miRNA functions in cancer and developing effective personalized therapies (Banwait & Bastola, 2015).
MicroRNA Delivery through Nanoparticles
Nanoparticle carriers are utilized for the controlled delivery of miRNA-based therapeutics in the treatment of cancer, neurodegenerative disorders, and for tissue regeneration. This review discusses the design and characterization of nanocarriers for miRNA delivery, highlighting their therapeutic potential for effective and personalized medicine (Lee et al., 2019).
Wirkmechanismus
Target of Action
Mirin is a potent inhibitor of the Mre11-Rad50-Nbs1 (MRN) complex . The MRN complex plays a crucial role in the detection and repair of DNA double-strand breaks, a critical event in maintaining genomic stability .
Mode of Action
this compound interacts with the MRN complex and prevents its activation of ATM (Ataxia Telangiectasia Mutated), a key protein kinase involved in DNA damage response . It does this without affecting the kinase activity of ATM itself . Additionally, this compound inhibits the exonuclease activity associated with Mre11, a component of the MRN complex .
Biochemical Pathways
The inhibition of the MRN complex by this compound impacts several biochemical pathways. It abolishes the G2/M checkpoint, a critical control point in the cell cycle where DNA damage is assessed before cell division . Furthermore, this compound strongly inhibits homology-dependent repair, a major pathway for the repair of DNA double-strand breaks .
Result of Action
The action of this compound results in significant molecular and cellular effects. By inhibiting the MRN complex, this compound disrupts the cell’s ability to repair DNA double-strand breaks . This leads to an increase in DNA damage, which can trigger apoptosis (programmed cell death) and cause a cell cycle arrest at the G2/M checkpoint . These effects can have significant implications in the context of cancer therapy, where the aim is often to induce cell death in cancer cells.
Safety and Hazards
Mirin is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, and to avoid breathing dust/fume/gas/mist/vapors/spray . In case of contact with eyes or skin, it is advised to rinse immediately with plenty of water and seek medical advice .
Zukünftige Richtungen
Mirin is a traditional Japanese sweet rice wine that has been produced for over 300 years and is one of the most essential condiments in Japanese cuisine . It is mainly utilized for cooking today, but some of the products are sold for drinking as a sweet rice wine like it used to be . The future directions of this compound could involve exploring its potential uses in other cuisines and dishes, as well as investigating its potential health benefits and risks.
Biochemische Analyse
Biochemical Properties
Mirin interacts with the Mre11–Rad50–Nbs1 complex, which is a group of proteins that play a crucial role in the cellular response to DNA damage . It inhibits Mre11-associated exonuclease activity and prevents MRN-dependent activation of ATM .
Cellular Effects
This compound has been shown to induce G2 arrest in MDA-MB-231 cells . This suggests that it can influence cell function by affecting cell cycle progression .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the Mre11–Rad50–Nbs1 complex . By inhibiting this complex, this compound prevents the activation of ATM and inhibits Mre11-associated exonuclease activity .
Temporal Effects in Laboratory Settings
It has been shown to induce G2 arrest in MDA-MB-231 cells , suggesting that it may have long-term effects on cellular function.
Metabolic Pathways
Given its role in inhibiting the Mre11–Rad50–Nbs1 complex, it is likely that it interacts with enzymes and cofactors involved in DNA repair and cell cycle regulation .
Subcellular Localization
Given its role in inhibiting the Mre11–Rad50–Nbs1 complex, it is likely that it localizes to the nucleus where this complex functions .
Eigenschaften
| { "Design of the Synthesis Pathway": "Mirin can be synthesized using a multi-step process that involves the reaction of several starting materials.", "Starting Materials": [ "Ethanol", "Glucose", "Yeast extract", "Koji", "Acetic acid", "Lactic acid" ], "Reaction": [ "Mix glucose, yeast extract, and koji in water to prepare the koji mash", "Ferment the koji mash with ethanol to produce a solution containing ethanol, glucose, and other organic compounds", "Distill the solution to remove ethanol and concentrate the organic compounds", "Add acetic acid and lactic acid to the concentrated organic compounds", "Heat the mixture to allow the acids to react with the organic compounds", "Cool the mixture and filter it to obtain the final product, Mirin" ] } | |
| 299953-00-7 | |
Molekularformel |
C10H8N2O2S |
Molekulargewicht |
220.25 g/mol |
IUPAC-Name |
2-amino-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C10H8N2O2S/c11-10-12-9(14)8(15-10)5-6-1-3-7(13)4-2-6/h1-5,13H,(H2,11,12,14) |
InChI-Schlüssel |
YBHQCJILTOVLHD-YVMONPNESA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N=C(S2)N)O |
SMILES |
C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)O |
Kanonische SMILES |
C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)O |
Piktogramme |
Irritant |
Synonyme |
2-amino-5-[(4-hydroxyphenyl)methylene]-4(5H)-thiazolone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Mirin is a potent inhibitor of the Mre11 nuclease, a key component of the MRN (Mre11-Rad50-Nbs1) complex. [] This complex plays a critical role in DNA damage recognition, homologous recombination, and replication. [] By binding to the active site of Mre11, this compound blocks its nuclease activity, leading to the accumulation of double-strand breaks (DSBs), cell cycle arrest at the S-phase, and ultimately, increased apoptosis. []
ANone: While the provided research articles focus on this compound's biological effects and applications, specific details regarding its molecular formula, weight, and spectroscopic data are not discussed.
ANone: The provided articles do not explicitly address this compound's material compatibility, stability, or performance under various conditions.
A: this compound itself does not exhibit catalytic properties. It functions as an inhibitor by binding to the active site of the Mre11 nuclease, hindering its catalytic activity in DNA processing. []
ANone: The provided research focuses on this compound's effects without delving into the SAR or the impact of structural modifications on its activity, potency, or selectivity.
ANone: The research articles provided do not discuss this compound's stability, formulation strategies, or methods to enhance its solubility or bioavailability.
ANone: The provided articles primarily focus on this compound's biological activity and do not delve into SHE regulations, risk minimization, or responsible practices associated with its handling.
A: While the in vitro efficacy of this compound is well-documented, [] the provided research does not provide details on its pharmacokinetics, including ADME properties, or specific in vivo activity and efficacy data.
A: Research has identified potential resistance mechanisms to this compound. In this compound-resistant models, downregulation of 53BP1 and upregulation of DNA repair pathways were observed. [] This suggests that cells can develop resistance to this compound by enhancing their DNA repair capacity. The relationship between this compound resistance and other compounds or drug classes was not discussed in detail.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


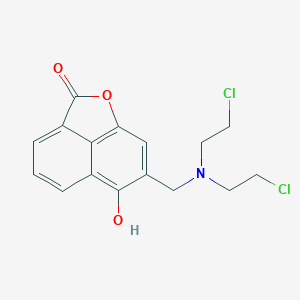
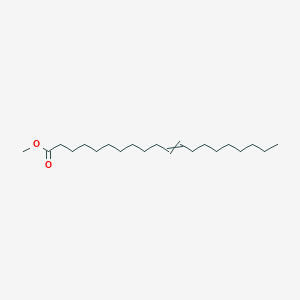

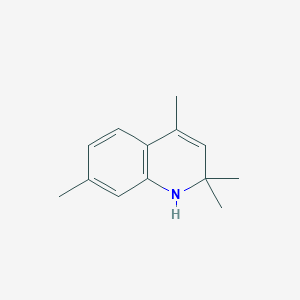



![N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B157290.png)
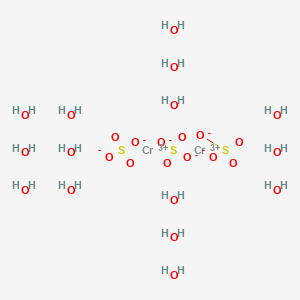
![5,6-difluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B157295.png)
